molecular formula C10H14ClF2NO B1476284 2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2098130-54-0

2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Cat. No. B1476284
CAS RN: 2098130-54-0
M. Wt: 237.67 g/mol
InChI Key: XLCNBRWHEDLCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many important biological compounds, including heme .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a method similar to the Paal-Knorr synthesis, which is a common method for synthesizing pyrroles . The difluorohexahydrocyclopenta group could potentially be added through a series of steps involving nucleophilic substitution and reduction reactions.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound has been a subject of interest in the synthesis of structurally diverse libraries through alkylation and ring closure reactions. It serves as a building block in the generation of a wide range of compounds, such as dithiocarbamates, thioethers, and various NH-azoles, contributing significantly to the field of synthetic chemistry (Roman, 2013). Additionally, its isomeric forms, like 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, have been analyzed for their crystal structures, further indicating its importance in structural chemistry and materials science (Su et al., 2013).

Pharmacological Potential

The compound has shown potential in pharmacology, particularly in the creation of novel antiaromatic systems and benzodiazepines. For instance, 2-chlorocyclohepta[b]pyrroles have been involved in the synthesis of cyclohepta[1′,2′: 4,5]pyrrolo[1,2-a]benzimidazole and 5H-Cyclohepta[1′,2′: 4,5]pyrrolo[2,3-b][1,5]benzodiazepine, indicating its relevance in developing pharmacologically active compounds (Abe et al., 1990).

Molecular Interaction Studies

The compound's derivatives have been studied for their molecular interactions and crystal structures. For instance, analysis of hydrogen bonding in crystals of pyrrol-2-yl chloromethyl ketone derivatives has provided valuable insights into the hydrogen bond motifs and interaction energies within these structures, contributing to a better understanding of molecular interactions and crystal engineering (Domagała et al., 2022).

Material Science and Sensing Applications

Research has also explored the use of derivatives of this compound in material science and sensing applications. For instance, fluorinated derivatives, such as octamethyloctafluorocalix[4]pyrrole and 2,3-di(3‘,4‘-difluoropyrrol-2‘yl)quinoxaline, have been studied for their binding affinity towards anions like fluoride, chloride, or dihydrogen phosphate, indicating their potential use in sensory applications and material sciences (Anzenbacher et al., 2000).

properties

IUPAC Name

2-chloro-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClF2NO/c1-6(11)9(15)14-4-7-2-3-10(12,13)8(7)5-14/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCNBRWHEDLCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CCC(C2C1)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 3
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 5
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.